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molecular formula C9H10N2O3 B8764936 6-[(2-Oxopropyl)amino]pyridine-3-carboxylic acid CAS No. 375357-45-2

6-[(2-Oxopropyl)amino]pyridine-3-carboxylic acid

Cat. No. B8764936
M. Wt: 194.19 g/mol
InChI Key: ZTJHBOJGMBIWFE-UHFFFAOYSA-N
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Patent
US06673799B1

Procedure details

A 1.5 g portion of 6-methylaminonicotinic acid in 20 ml of acetic anhydride was heated under reflux for 1.5 hours. After evaporation of the solvent under reduced pressure, the residue was dissolved with saturated aqueous sodium bicarbonate, and the aqueous layer was washed with ethyl acetate and then adjusted to pH 3 using concentrated hydrochloric acid. Then the aqueous layer was extracted with chloroform, the organic layer was washed and dried, and then the solvent was evaporated under reduced pressure to obtain 280 mg of the title compound as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([CH2:1][NH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC=C(C(=O)O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved with saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
the aqueous layer was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Then the aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)CNC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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